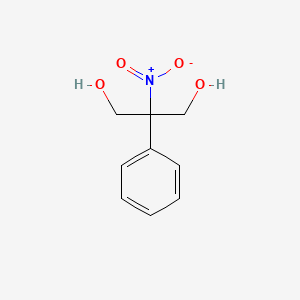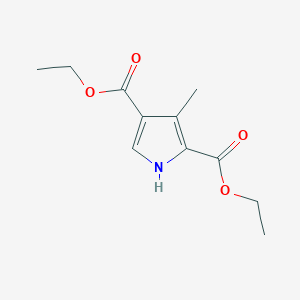
喹喔啉-2,3-二胺
描述
Quinoxaline-2,3-diamine, also known as QXD, is an organic compound used in the synthesis of various pharmaceuticals and other compounds. It is a versatile and important building block in organic chemistry, due to its unique properties and ability to form a variety of structures. QXD has been used in a wide range of applications, including drug delivery, drug design, and biochemistry.
科学研究应用
生物活性分子
喹喔啉-2,3-二胺已被广泛用于设计和开发多种生物活性分子 . 这些分子具有广泛的物理化学和生物活性,使其在科学研究的各个领域都具有价值 .
染料
喹喔啉-2,3-二胺是染料合成中的关键成分 . 喹喔啉的独特特性使其成为制造鲜艳持久染料的理想选择 .
荧光材料
喹喔啉-2,3-二胺也用于制造荧光材料 . 这些材料通常用于科学研究,因为它们能够在受到辐射激发时发出光 .
电致发光材料
该化合物用于生产电致发光材料 . 这些材料在响应电流或强电场时会发光 .
用于太阳能电池应用的有机敏化剂
喹喔啉-2,3-二胺已在有机敏化剂中找到应用,用于太阳能电池应用 . 这些敏化剂对于提高太阳能电池的效率至关重要 .
聚合物光电子材料
该化合物用于开发聚合物光电子材料 . 这些材料在各种光电子器件中都有应用,包括发光二极管
作用机制
Target of Action
Quinoxaline-2,3-diamine is a nitrogen-containing heterocyclic compound that has been found to exhibit inhibitory activities against d-amino acid oxidase (DAAO) . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding keto acids. It plays a crucial role in several biological processes, including neurotransmission and immune response .
Mode of Action
Quinoxaline-2,3-diamine interacts with DAAO, leading to the inhibition of the enzyme’s activity . This interaction results in the reduction of the oxidation of d-amino acids, thereby affecting the levels of these amino acids in the body. The exact mechanism of this interaction is still under investigation, but it is believed to involve the formation of a complex between the quinoxaline-2,3-diamine molecule and the DAAO enzyme .
Biochemical Pathways
The inhibition of DAAO by quinoxaline-2,3-diamine affects several biochemical pathways. DAAO is involved in the metabolism of d-amino acids, which are important for various physiological processes, including neurotransmission. By inhibiting DAAO, quinoxaline-2,3-diamine can potentially affect these processes .
Pharmacokinetics
It is known that the compound exhibits daao inhibitory activities with ic50 values ranging from 06 to 15 μM in vitro . This suggests that the compound may have good bioavailability and can reach its target in the body effectively.
Result of Action
The primary result of the action of quinoxaline-2,3-diamine is the inhibition of DAAO, leading to altered levels of d-amino acids in the body . This can potentially affect various physiological processes, including neurotransmission. The compound has also been found to exhibit antimicrobial activity, showing high inhibition activity on Gram-negative bacterium (E. coli) at a concentration of 8 µg/mL .
安全和危害
未来方向
Quinoxaline-2,3-diamine and its derivatives have a promising future in medicinal chemistry due to their diverse therapeutic uses. They have become a crucial component in drugs used to treat various diseases, certifying them a great future in medicinal chemistry . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .
生化分析
Biochemical Properties
Quinoxaline-2,3-diamine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with d-amino acid oxidase (DAAO), where Quinoxaline-2,3-diamine acts as an inhibitor . This interaction is significant because DAAO is involved in the metabolism of d-amino acids, which are important for various physiological processes. Additionally, Quinoxaline-2,3-diamine has been shown to inhibit other enzymes such as tyrosinase and acetylcholinesterase, further highlighting its diverse biochemical properties .
Cellular Effects
Quinoxaline-2,3-diamine exerts various effects on different types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis, thereby inhibiting cell proliferation . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation. Furthermore, Quinoxaline-2,3-diamine influences gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of Quinoxaline-2,3-diamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Quinoxaline-2,3-diamine binds to the active sites of enzymes such as DAAO, tyrosinase, and acetylcholinesterase, inhibiting their activity . This inhibition disrupts the normal metabolic processes, leading to various cellular effects. Additionally, Quinoxaline-2,3-diamine can modulate gene expression by interacting with transcription factors, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinoxaline-2,3-diamine have been observed to change over time. The stability of Quinoxaline-2,3-diamine is an important factor, as it can degrade under certain conditions, affecting its efficacy . Long-term studies have shown that Quinoxaline-2,3-diamine can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the potential therapeutic applications of Quinoxaline-2,3-diamine.
Dosage Effects in Animal Models
The effects of Quinoxaline-2,3-diamine vary with different dosages in animal models. At low doses, Quinoxaline-2,3-diamine has been shown to have beneficial effects, such as reducing inflammation and inhibiting tumor growth . At high doses, toxic or adverse effects may occur, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications of Quinoxaline-2,3-diamine.
Metabolic Pathways
Quinoxaline-2,3-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key pathways is the metabolism of d-amino acids, where Quinoxaline-2,3-diamine inhibits DAAO . This inhibition affects the levels of d-amino acids and their metabolites, influencing metabolic flux and overall cellular metabolism . Additionally, Quinoxaline-2,3-diamine can interact with other metabolic enzymes, further impacting metabolic pathways .
Transport and Distribution
The transport and distribution of Quinoxaline-2,3-diamine within cells and tissues are mediated by specific transporters and binding proteins. Quinoxaline-2,3-diamine can be transported across cell membranes via active transport mechanisms, allowing it to reach its target sites within the cell . Once inside the cell, Quinoxaline-2,3-diamine can bind to various proteins, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the bioavailability and efficacy of Quinoxaline-2,3-diamine.
Subcellular Localization
Quinoxaline-2,3-diamine exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Quinoxaline-2,3-diamine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular localization of Quinoxaline-2,3-diamine is crucial for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
quinoxaline-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDZVVVPVCUUBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287094 | |
| Record name | Quinoxaline-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6640-47-7 | |
| Record name | 6640-47-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48887 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoxaline-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80287094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7-Chloro-3-methyl-1h-pyrazolo[4,3-d]pyrimidine](/img/structure/B1295823.png)




![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)





